7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine
Description
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCOGPPOMGBPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-19-2 | |
| Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid Chloride Formation and Amide Coupling
The racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
This acid chloride then reacts with an amine reagent such as (+)-dehydroabietylamine to form an amide intermediate, which upon acid hydrolysis yields the desired amine compound or its derivatives.
Reductive Amination of Aldehyde Intermediates
Preparation of 6-fluoro-3,4-dihydro-2H-1-chromene-2-formaldehyde (an aldehyde intermediate) is achieved under controlled conditions.
The aldehyde is then subjected to reductive amination, typically using ammonia or primary amines in the presence of reducing agents, to yield the 3-amine substituted benzopyran.
Industrially Suitable Preparation Method
A patented method emphasizes the use of inexpensive reagents, mild reaction conditions, and scalable solvents to facilitate industrial production:
This method is advantageous due to the use of readily available and inexpensive reagents, mild reaction conditions, and solvents conducive to industrial-scale synthesis.
Summary Table of Preparation Methods
Additional Notes
Chiral resolution methods are applied when enantiomerically pure amines are desired, often involving amide intermediates and recrystallization steps.
The choice of solvents and temperature control is critical to maximize yield and purity while minimizing side reactions.
Reductive amination is a preferred route for introducing the amine group due to its mildness and high efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-fluorochroman-3-one, while substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
Chemical Characteristics
Molecular Formula : CHFNO
Molecular Weight : 169.18 g/mol
CAS Number : 944904-19-2
The compound features a benzopyran structure characterized by a fluorine atom at the 7th position and an amine group at the 3rd position. This unique arrangement contributes to its distinct chemical and biological properties.
Medicinal Chemistry
7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with specific enzymes and receptors, making it a candidate for therapeutic applications against various diseases.
-
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentration (MIC) values:
The compound's mechanism of action may involve the inhibition of enzymes critical for bacterial survival, leading to its antimicrobial effects .
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) 7-Fluoro Staphylococcus aureus 32 µg/mL 7-Fluoro Pseudomonas aeruginosa 64 µg/mL 7-Fluoro Escherichia coli 16 µg/mL - Anticancer Research : Preliminary studies suggest that this compound may have anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Further investigations are required to elucidate these effects and determine specific cancer types that may be targeted.
Biological Studies
The biological activity of this compound extends beyond antimicrobial properties. It is being studied for its potential antiviral effects and interactions with various biological macromolecules.
- Enzyme Interaction Studies : The fluorine atom enhances hydrogen bonding capabilities, allowing the compound to effectively interact with enzymes and receptors. This interaction can modulate enzyme activity, influencing metabolic pathways relevant to disease states .
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the synthesis of derivatives that can be tailored for various applications in electronics and photonics .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various derivatives of this compound showed promising results against multiple pathogens. The study highlighted the need for further development of these derivatives into viable therapeutic agents .
- Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that certain derivatives of this compound could inhibit cell growth significantly compared to control groups. This suggests potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine differ primarily in substituent type, position, and stereochemistry.
Table 1: Structural and Molecular Comparison
Biological Activity
Overview
7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a derivative of chroman, characterized by a fluorine atom at the 7th position and an amine group at the 3rd position of the benzopyran ring. Its unique structure contributes to its distinct chemical and biological properties.
- Molecular Formula : C9H10FNO
- Molecular Weight : 169.18 g/mol
- CAS Number : 944904-19-2
The biological activity of this compound involves its interaction with various molecular targets. The fluorine atom enhances the compound's ability to form hydrogen bonds, allowing it to interact effectively with biological macromolecules such as enzymes and receptors. This interaction can modulate enzyme activity and influence various biological pathways, potentially leading to therapeutic effects against diseases.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving its analogs showed promising results against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Fluoro... | Staphylococcus aureus | 32 µg/mL |
| 7-Fluoro... | Pseudomonas aeruginosa | 64 µg/mL |
| 7-Fluoro... | Escherichia coli | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have indicated that it may inhibit the proliferation of various cancer cell lines. For example, in vitro tests showed that it could significantly reduce cell viability in human leukemia cells (HL-60) compared to normal cells .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of 7-fluoro derivatives and evaluated their antimicrobial activities. The most effective compound showed potent activity against multiple bacterial strains, suggesting that modifications to the structure can enhance efficacy .
- Anticancer Research : In vivo studies demonstrated that certain derivatives of this compound exhibited low toxicity levels in mice while effectively reducing tumor size in administered models . The compounds were well tolerated at doses up to 300 mg/kg without significant adverse effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- The presence of the fluorine atom enhances lipophilicity and may improve membrane permeability.
- The positioning of the amine group is crucial for binding affinity to target enzymes or receptors.
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 7-Fluoro-3,4-dihydro-2H-benzopyran-4-amines | Amine at position 4 | Anticancer activity |
| 6-Fluoro-3,4-dihydro-2H-benzopyran | Carboxylic acid instead of amine | Antimicrobial activity |
Q & A
What are the optimal synthetic routes for 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine in academic research?
Basic Research Question
The synthesis typically involves fluorination at the 7-position of the benzopyran scaffold and subsequent introduction of the 3-amine group. A common approach includes:
- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) under microwave-assisted conditions to enhance reaction efficiency .
- Amine Functionalization : Reductive amination or catalytic hydrogenation of intermediates (e.g., ketones or nitriles) using Pd/C or Raney Ni as catalysts. For stereochemical control, chiral auxiliaries or asymmetric hydrogenation may be employed .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to isolate the product with >95% purity .
How can researchers resolve contradictory data in the stereochemical characterization of this compound?
Advanced Research Question
Conflicting stereochemical assignments often arise due to overlapping signals in NMR or insufficient crystallographic data. Methodological solutions include:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers and determine optical purity .
- X-ray Crystallography : Co-crystallization with resolving agents (e.g., tartaric acid derivatives) to obtain single crystals for definitive stereochemical confirmation .
- Dynamic NMR : Variable-temperature NMR experiments to study hindered rotation or ring-flipping effects that may obscure stereochemical features .
What analytical techniques are critical for validating the purity and identity of this compound?
Basic Research Question
A multi-technique approach is recommended:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions and detect impurities. The fluorine atom induces characteristic splitting patterns in adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₀FNO) with <2 ppm error. Electrospray ionization (ESI) or electron impact (EI) modes are suitable .
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to quantify purity (>98%) and identify byproducts .
How can researchers address low yields in the fluorination step during synthesis?
Advanced Research Question
Low yields often stem from incomplete fluorination or side reactions. Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance fluorinating agent reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition pathways .
- Protecting Groups : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) to prevent unwanted interactions during fluorination .
What methodologies are recommended for studying the biological activity of this compound derivatives?
Advanced Research Question
For structure-activity relationship (SAR) studies:
- In Vitro Assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. Fluorine’s electron-withdrawing effects may modulate binding affinity .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Fluorine often enhances metabolic stability by reducing oxidative metabolism .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., docking to β-adrenergic receptors) to rationalize activity trends .
How should researchers handle discrepancies between computational predictions and experimental results for this compound?
Advanced Research Question
Addressing such contradictions requires:
- Revisiting Force Fields : Use quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to refine torsion angles and partial charges in molecular models .
- Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in simulations to account for solvation dynamics not captured in vacuum models .
- Experimental Validation : Perform temperature-dependent UV-Vis or circular dichroism (CD) spectroscopy to test predicted conformational preferences .
What safety protocols are essential when working with fluorinated intermediates in this compound’s synthesis?
Basic Research Question
Fluorinated compounds require stringent safety measures:
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts (e.g., HF gas) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles when handling fluorinating agents like DAST (diethylaminosulfur trifluoride) .
- Waste Disposal : Neutralize fluorinated waste with calcium carbonate before disposal to avoid environmental contamination .
How can researchers improve the scalability of this compound synthesis?
Advanced Research Question
For transition from lab-scale to pilot-scale:
- Continuous Flow Chemistry : Replace batch reactions with flow systems to enhance heat/mass transfer and reduce reaction time .
- Catalyst Recycling : Immobilize metal catalysts (e.g., Pd on carbon nanotubes) to minimize metal leaching and reduce costs .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical parameters (e.g., fluorination efficiency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
